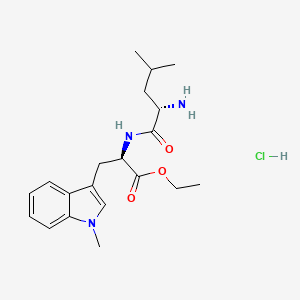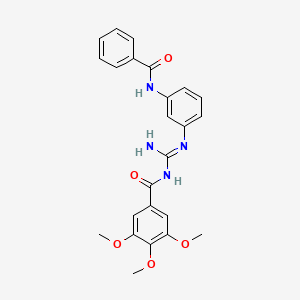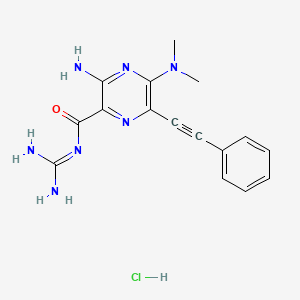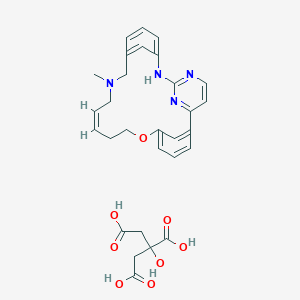![molecular formula C21H22N2S B10830216 1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine](/img/structure/B10830216.png)
1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PK9327 is a small-molecule stabilizer that targets cavity-creating mutations in the p53 protein, which is a crucial tumor suppressor involved in preventing cancer formation. The compound has shown promise in stabilizing these mutations, thereby restoring the normal function of the p53 protein and potentially inhibiting cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PK9327 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired molecular configuration. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the compound is typically synthesized using standard organic chemistry techniques, including condensation reactions, nucleophilic substitutions, and purification processes such as recrystallization and chromatography .
Industrial Production Methods
Industrial production of PK9327 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would include optimizing reaction conditions for higher yields, ensuring purity through rigorous quality control measures, and employing large-scale purification techniques. The exact industrial methods are proprietary and not publicly available .
Chemical Reactions Analysis
Types of Reactions
PK9327 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: PK9327 can be reduced to form reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution pattern
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of PK9327, each with potentially different biological activities and properties .
Scientific Research Applications
PK9327 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the stabilization of cavity-creating mutations in proteins.
Biology: Investigated for its role in stabilizing p53 mutations and restoring normal protein function.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in cancers with p53 mutations.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting p53 mutations
Mechanism of Action
PK9327 exerts its effects by stabilizing cavity-creating mutations in the p53 protein. The compound binds to the mutated p53 protein, preventing its degradation and allowing it to regain its normal function as a tumor suppressor. This stabilization helps restore the protein’s ability to regulate cell cycle progression and apoptosis, thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Nutlin-3: Another small-molecule inhibitor that targets the p53 pathway.
RG7112: A compound that also targets p53 mutations.
MI-773: A small-molecule inhibitor with similar mechanisms of action
Uniqueness of PK9327
PK9327 is unique in its ability to specifically stabilize cavity-creating mutations in the p53 protein, which distinguishes it from other compounds that may target the p53 pathway but do not have the same stabilizing effect on these specific mutations .
Properties
Molecular Formula |
C21H22N2S |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C21H22N2S/c1-4-23-19-9-6-15(13-22-3)11-18(19)17-8-7-16(12-20(17)23)21-10-5-14(2)24-21/h5-12,22H,4,13H2,1-3H3 |
InChI Key |
AYQRLKNUUZAQQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC)C3=C1C=C(C=C3)C4=CC=C(S4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methoxy-N-[3-methoxy-4-(2-piperidin-2-ylethoxy)phenyl]-2,2-dimethylchromene-6-carboxamide](/img/structure/B10830137.png)
![3-[4-[4-Methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione](/img/structure/B10830143.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide](/img/structure/B10830165.png)

![N-(3-chloro-4-methylphenyl)-3-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propanamide](/img/structure/B10830185.png)
![2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830186.png)
![(E)-but-2-enedioic acid;7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;methane](/img/structure/B10830194.png)
![8-(4-Bromophenyl)-6-(4-methoxyphenyl)-2-[2,2,2-tris(fluoranyl)ethylamino]pyrido[4,3-d]pyrimidin-7-ol](/img/structure/B10830203.png)
![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-fluorophenyl]-2-[(4-ethylpiperazin-1-yl)methyl]quinoline-6-carboxamide](/img/structure/B10830210.png)




